

# BLU9931: A Potent and Selective Irreversible Inhibitor of FGFR4

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## Compound of Interest

Compound Name: BLU9931

Cat. No.: B612005

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## Abstract

**BLU9931** is a first-in-class, potent, and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) characterized by an activated FGFR4 signaling pathway. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **BLU9931**. Detailed methodologies for relevant assays are also presented to facilitate further research and development.

## Chemical Structure and Properties

**BLU9931**, chemically named N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide, is a small molecule with a molecular formula of  $C_{26}H_{22}Cl_2N_4O_3$  and a molecular weight of 509.38 g/mol <sup>[1]</sup> Its structure is characterized by an anilinoquinazoline core, which interacts with the hinge region of the FGFR4 kinase domain, and a dichlorodimethoxyphenyl group that occupies a hydrophobic pocket, contributing to its selectivity.<sup>[2]</sup> The key feature for its irreversible inhibition is the acrylamide moiety, which forms a covalent bond with a specific cysteine residue in the ATP-binding pocket of FGFR4.<sup>[2]</sup>

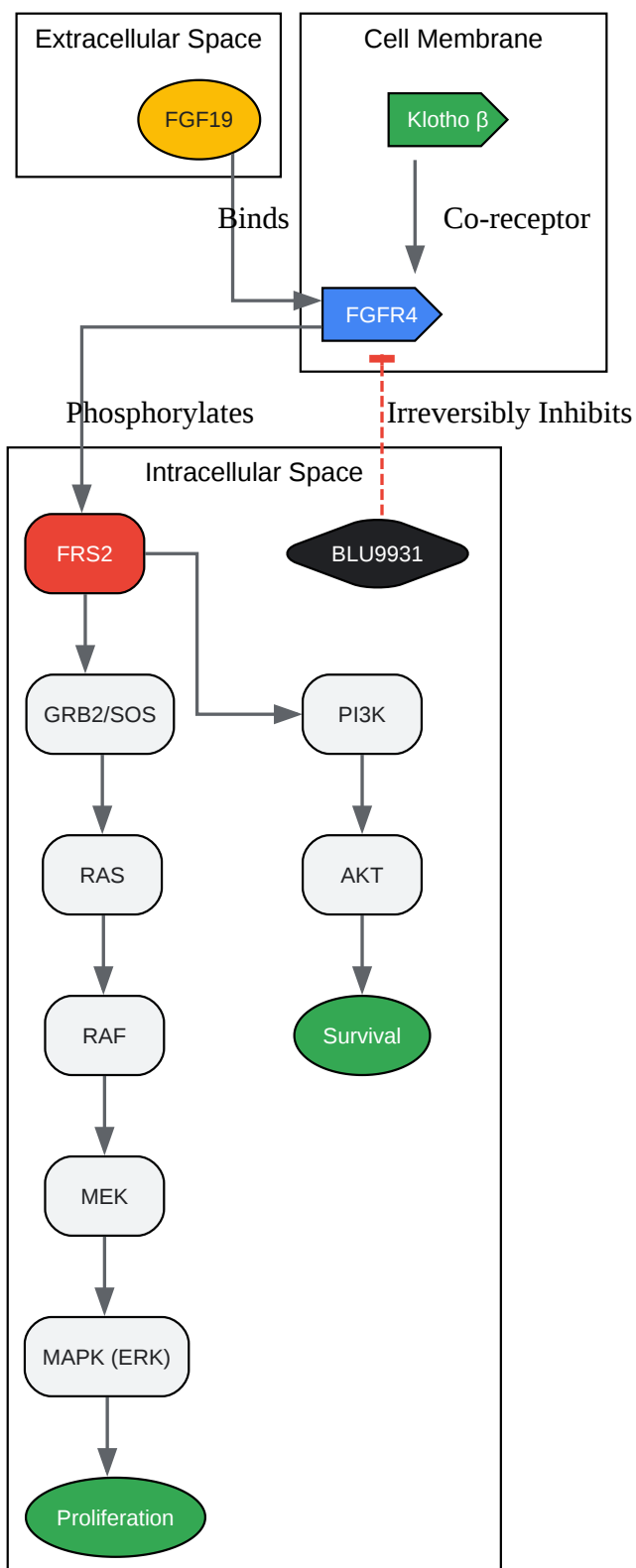
Table 1: Chemical and Physical Properties of **BLU9931**

Property	Value	Reference
IUPAC Name	N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide	[1]
Molecular Formula	C26H22Cl2N4O3	[1]
Molecular Weight	509.38 g/mol	[1]
CAS Number	1538604-68-0	[1]
Solubility	Soluble in DMSO; Insoluble in H2O	[1]

## Mechanism of Action

**BLU9931** is a highly selective and irreversible inhibitor of FGFR4.[1] Its mechanism of action is centered on the covalent modification of Cysteine 552 (Cys552) within the ATP-binding pocket of FGFR4.[2] This specific cysteine residue is unique to FGFR4 among the FGFR family members (FGFR1, 2, and 3), which possess a tyrosine at the equivalent position.[2] This structural difference is the basis for **BLU9931**'s remarkable selectivity.

The binding of **BLU9931** to FGFR4 blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[3] In cancer cells with an activated FGF19-FGFR4 signaling axis, this inhibition leads to the suppression of key downstream effectors, including Fibroblast Growth Factor Receptor Substrate 2 (FRS2), Mitogen-Activated Protein Kinase (MAPK), and Protein Kinase B (AKT).[1][3] The blockade of these pathways ultimately results in the inhibition of tumor cell proliferation and the induction of apoptosis.[3]



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FGFR4 signaling pathway and the inhibitory action of **BLU9931**.

## Quantitative Data

**BLU9931** exhibits potent inhibitory activity against FGFR4 with high selectivity over other FGFR family members and a wide range of other kinases.

Table 2: In Vitro Activity and Selectivity of **BLU9931**

Parameter	Value	Cell Line/Assay	Reference
FGFR4 IC50	3 nM	Biochemical Assay	[1]
FGFR1 IC50	591 nM	Biochemical Assay	[1]
FGFR2 IC50	493 nM	Biochemical Assay	[1]
FGFR3 IC50	150 nM	Biochemical Assay	[1]
Hep 3B EC50	0.07 µM	Cell Proliferation Assay	[3]
HuH7 EC50	0.11 µM	Cell Proliferation Assay	[3]
JHH7 EC50	0.02 µM	Cell Proliferation Assay	[3]

## Experimental Protocols

### Chemical Synthesis

The synthesis of **BLU9931** has been described in patent application WO2014011900, where it is referred to as "compound 25".[1] The synthesis involves a multi-step process culminating in the formation of the N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide structure.

### In Vitro FGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **BLU9931** against FGFR family kinases.

Methodology:

- Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.
- Kinase reactions are performed in a buffer containing ATP at its  $K_m$  concentration and a suitable peptide substrate.
- **BLU9931** is serially diluted and added to the reaction mixtures.
- The reactions are incubated at room temperature for a defined period (e.g., 60 minutes).
- Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence-based method or mobility shift assay.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## Cell Proliferation Assay

Objective: To assess the effect of **BLU9931** on the proliferation of cancer cell lines.

Methodology:

- Hepatocellular carcinoma cell lines (e.g., Hep 3B, HuH7, JHH7) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a serial dilution of **BLU9931** or vehicle control (DMSO).
- After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
- Luminescence is measured using a plate reader.
- The half-maximal effective concentration (EC50) values are determined from the dose-response curves.

## In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **BLU9931** in a living organism.

### Methodology:

- Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a suspension of human HCC cells (e.g., Hep 3B).
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into treatment and control groups.
- **BLU9931** is administered orally at various dose levels (e.g., 10, 30, 100 mg/kg) on a specified schedule (e.g., once or twice daily). The control group receives a vehicle solution.
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).



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A representative experimental workflow for an in vivo xenograft study.

## Conclusion

**BLU9931** is a pioneering selective and irreversible inhibitor of FGFR4 with compelling preclinical data supporting its potential as a targeted therapy for hepatocellular carcinoma. Its unique mechanism of action, centered on the covalent modification of Cys552, provides a strong rationale for its high selectivity and potency. The data and protocols presented in this guide offer a valuable resource for the scientific community to further investigate and build upon the therapeutic promise of **BLU9931** and other selective FGFR4 inhibitors.

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## References

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